2-(2-Oxoazocan-1-yl)acetic acid
Description
The Role of N-Heterocyclic Compounds in Organic Synthesis Research
Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, forming a vast and diverse class of molecules with significant applications. openmedicinalchemistryjournal.comelsevierpure.com Their structural and functional variety, stemming from the presence and nature of the nitrogen heteroatom, makes them vital in numerous scientific and industrial fields. openmedicinalchemistryjournal.comelsevierpure.com These compounds are integral to the synthesis of a wide array of materials, including pharmaceuticals, agrochemicals, polymers, and dyes. openmedicinalchemistryjournal.comelsevierpure.commsesupplies.com In fact, a significant percentage of FDA-approved small-molecule drugs contain a nitrogen heterocycle. msesupplies.com
The versatility of N-heterocyclic compounds also extends to their role as precursors and catalysts in the synthesis of other important organic molecules. elsevierpure.com Their ability to mimic natural products and endogenous metabolites has made them particularly crucial in modern drug design. openmedicinalchemistryjournal.comelsevierpure.com Furthermore, these compounds are utilized in material science, contributing to the development of electroactive polymers, corrosion inhibitors, and energetic materials. openmedicinalchemistryjournal.commsesupplies.com The continuous and rapid synthesis of new nitrogen heterocycles highlights the vitality and utility of this area of organic chemistry. elsevierpure.com
Significance of Lactam and Carboxylic Acid Functionalities in Chemical Building Blocks
The molecular architecture of 2-(2-Oxoazocan-1-yl)acetic acid is characterized by two key functional groups: a lactam and a carboxylic acid. Both of these moieties are of considerable importance in the design and synthesis of new chemical entities.
Lactams, which are cyclic amides, are fundamental building blocks in organic synthesis. scbt.com Their utility lies in their ability to participate in reactions such as ring-opening polymerizations, which are crucial for producing high-performance polymers like nylon. scbt.com The inherent stability and reactivity of the lactam ring make it a valuable component in constructing complex molecular structures. scbt.com
Carboxylic acids and their derivatives are ubiquitous in both nature and synthetic chemistry. wiley-vch.de They are fundamental to the structure of amino acids, the building blocks of proteins, and are present in a vast number of pharmaceuticals and agrochemicals. wiley-vch.de It is estimated that approximately a quarter of all commercialized pharmaceuticals contain a carboxylic acid group. wiley-vch.de This functional group often plays a critical role in the biological activity of a molecule and can influence properties such as solubility and transport within biological systems. wiley-vch.de The development of new methods for incorporating and modifying carboxylic acid groups remains an active area of research, underscoring their importance as versatile chemical building blocks. nih.govrsc.orgacs.orgchemrxiv.org
Structural Analysis of this compound and Related Analogues
The compound this compound possesses a unique structure that influences its chemical behavior. scbt.com At its core is an azocan ring, an eight-membered nitrogen-containing heterocycle. The presence of a carbonyl group at the second position of this ring classifies it as a lactam. Attached to the nitrogen atom of the lactam is an acetic acid moiety. scbt.com
This specific arrangement of functional groups confers distinct properties to the molecule. The lactam structure can promote intramolecular hydrogen bonding, which enhances its stability and reactivity. scbt.com The eight-membered azocan ring introduces specific steric effects that can influence how the molecule interacts with other chemical species. scbt.com Furthermore, the cyclic nature of the lactam allows for conformational flexibility, which can impact its reactivity in various chemical transformations. scbt.com The carboxylic acid group provides a site for proton transfer reactions and further functionalization. scbt.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1016699-66-3 |
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | (2-oxo-1-azocanyl)acetic acid |
| Physical Form | Powder |
| Purity | 95% |
| SMILES Code | O=C(O)CN1C(CCCCCC1)=O |
| InChI Key | LCYQGLJBTMBDSC-UHFFFAOYSA-N |
This data is compiled from multiple sources. sigmaaldrich.commoldb.combldpharm.comuni.lu
Overview of Research Objectives and Scope for the Chemical Compound
Research into this compound primarily revolves around its utility as a building block in organic synthesis and its potential applications stemming from its unique structural features. The compound is considered a useful research chemical, and its availability facilitates further investigation into its properties and reactivity. moldb.com
The primary objectives of research involving this compound would likely include:
Exploring its reactivity: Investigating how the interplay between the lactam and carboxylic acid functionalities, as well as the eight-membered ring, influences its behavior in various chemical reactions.
Synthesis of novel compounds: Utilizing this compound as a starting material to construct more complex molecules with potential applications in medicinal chemistry, materials science, or agrochemicals.
Structure-activity relationship studies: Systematically modifying the structure of the compound and its analogues to understand how specific structural features correlate with chemical and physical properties.
The scope of research is currently focused on its role as a chemical intermediate and building block for further synthetic endeavors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxoazocan-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8-5-3-1-2-4-6-10(8)7-9(12)13/h1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYQGLJBTMBDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Oxoazocan 1 Yl Acetic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
A logical retrosynthetic analysis of 2-(2-Oxoazocan-1-yl)acetic acid identifies two primary bond disconnections. The most intuitive disconnection is the C-N bond of the acetic acid moiety, leading back to the parent lactam, azocan-2-one (also known as enantholactam), and a suitable two-carbon electrophile such as a haloacetic acid ester. This approach simplifies the problem to the synthesis of the eight-membered lactam ring itself.
A further disconnection of the azocan-2-one ring at the amide bond (a C-N bond) reveals a linear 8-aminocarboxylic acid precursor. This linear precursor is a common target in lactam synthesis, achievable through various synthetic routes. The key challenge in this forward sense is the entropically disfavored intramolecular cyclization to form the eight-membered ring.
Therefore, the primary synthetic strategies revolve around either the efficient formation of the azocan-2-one ring followed by N-alkylation, or a convergent approach where the acetic acid moiety is introduced at an earlier stage.
Approaches to the Azocane (B75157) Ring System Formation
The construction of the eight-membered azocane ring is a significant hurdle in the synthesis of this compound. Several strategies have been developed to address this challenge, moving beyond simple lactamization to more sophisticated ring-forming reactions.
Lactamization Reactions and Mechanisms
The direct intramolecular cyclization of an 8-aminocarboxylic acid to form azocan-2-one is a classical approach to lactam formation. However, the formation of medium-sized rings like the eight-membered azocane is often plagued by low yields due to competing intermolecular polymerization and unfavorable transannular interactions. To overcome this, high-dilution conditions are typically employed to favor the intramolecular pathway.
The mechanism of this acid- or base-catalyzed lactamization involves the activation of the carboxylic acid, followed by nucleophilic attack by the terminal amine. In acid-catalyzed reactions, the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. The amine then attacks the carbonyl carbon, and subsequent proton transfers lead to the elimination of a water molecule and formation of the amide bond.
Two classical named reactions are pivotal in the synthesis of lactams, particularly the closely related and industrially significant caprolactam (a seven-membered lactam), and their principles can be extended to azocanes:
Beckmann Rearrangement: This reaction transforms an oxime into an amide. wikipedia.orgnumberanalytics.com For the synthesis of azocan-2-one, the precursor would be the oxime of cyclooctanone. The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid. wikipedia.org The mechanism involves protonation of the oxime hydroxyl group, creating a good leaving group (water). This is followed by a concerted migration of the alkyl group anti to the leaving group to the nitrogen atom, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the lactam. wikipedia.org
Schmidt Reaction: This reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amide. libretexts.org Starting with cyclooctanone, the Schmidt reaction can produce azocan-2-one. The mechanism begins with the protonation of the ketone, followed by the nucleophilic addition of hydrazoic acid to the carbonyl carbon. After dehydration, the resulting intermediate undergoes a rearrangement with the loss of dinitrogen gas, similar to the Beckmann rearrangement, to form a nitrilium ion which is then hydrolyzed to the lactam. libretexts.org The ratio of migratory products can be influenced by the reaction conditions and the structure of the ketone. publish.csiro.au
Ring Expansion or Contraction Routes to Eight-Membered Rings
Given the challenges of direct cyclization, methods involving ring expansion or contraction from more readily available cyclic precursors have emerged as powerful alternatives for synthesizing eight-membered rings.
Recent advances have demonstrated the utility of formal [6+2] cyclization reactions. For instance, the reaction of siloxy alkynes with vinylazetidines has been developed for the efficient synthesis of eight-membered lactams. nih.govthieme.de This method is proposed to proceed through a publish.csiro.aupublish.csiro.au-sigmatropic rearrangement of a ketene (B1206846) intermediate. nih.gov Another innovative approach involves a dipolar cyclization/fragmentation strategy, where chiral eight-membered lactams can be synthesized from aminophenyl vinyl alcohols and 2-acyl cyclobutanones using a combination of a chiral Iridium catalyst, a Lewis acid, and a base. chinesechemsoc.org
The following table summarizes some modern approaches to the synthesis of eight-membered lactams:
| Method | Precursors | Catalyst/Reagent | Key Features |
| Formal [6+2] Cyclization | Siloxy alkynes and vinylazetidines | Heat or Acyl Chlorides | Proceeds via a publish.csiro.aupublish.csiro.au-sigmatropic rearrangement. |
| Dipolar Cyclization/Fragmentation | Aminophenyl vinyl alcohols and 2-acyl cyclobutanones | Ir/Lewis Acid/Base | Provides enantio- and diastereoselective synthesis of chiral lactams. |
| Rhodium-Catalyzed C-H Functionalization | N-pivaloyloxy benzamides and 1,6-allene-enes | [Cp*RhCl₂]₂ | Proceeds via a [4+2+2] cyclization at room temperature. |
Introduction of the Acetic Acid Moiety
Once the azocan-2-one ring is formed, the final step in the synthesis of this compound is the introduction of the acetic acid group at the nitrogen atom.
N-Alkylation Strategies Utilizing Activated Carboxylic Acid Precursors
The most common method for this transformation is the N-alkylation of the lactam with an activated acetic acid precursor. Amides and lactams are generally weak bases, so they typically need to be deprotonated first to form a more nucleophilic conjugate base. mdpi.com This can be achieved using a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). mdpi.com
The resulting lactamate anion is then reacted with an electrophilic two-carbon synthon. A frequently used reagent for this purpose is an ester of a haloacetic acid, such as ethyl bromoacetate (B1195939). The use of an ester prevents the acidic proton of the carboxylic acid from interfering with the basic conditions of the reaction. Following the N-alkylation, the ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
The following table provides examples of N-alkylation of lactams with haloacetic acid esters found in the literature for analogous compounds:
| Lactam | Alkylating Agent | Base | Solvent | Yield (%) | Reference Compound |
| Pyrrolidin-2-one | Ethyl bromoacetate | Sodium Hydride | THF | - | 2-(2-oxopyrrolidin-1-yl)acetic acid |
| Azepan-2-one | Ethyl bromoacetate | Sodium Hydride | DMF | - | 2-(2-oxoazepan-1-yl)acetic acid |
Data for specific yields for the target compound were not available in the reviewed literature, but the methodology is well-established for related lactams.
Derivatization of Pre-formed Lactam Scaffolds
The most direct and common method for synthesizing this compound involves the derivatization of the readily available lactam, azocan-2-one (also known as enantholactam). This approach leverages the nucleophilic character of the nitrogen atom within the eight-membered lactam ring. The synthesis is typically achieved through an N-alkylation reaction.
In this procedure, azocan-2-one is treated with an alkylating agent containing the acetic acid moiety. A common strategy involves using an ester of a haloacetic acid, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base. The base, often a strong one like sodium hydride (NaH) or potassium tert-butoxide, deprotonates the lactam nitrogen, forming a highly nucleophilic lactam anion. This anion then displaces the halide from the haloacetate ester in a classic Williamson ether synthesis-like reaction, forming the intermediate ester, ethyl 2-(2-oxoazocan-1-yl)acetate.
The final step is the hydrolysis of the resulting ester to the desired carboxylic acid. This can be accomplished under either acidic or basic conditions, followed by neutralization to yield this compound. This multi-step process, starting from the pre-formed lactam, provides a reliable and well-established pathway to the target compound. escholarship.org
Table 1: Reaction Steps for Derivatization of Azocan-2-one
| Step | Reactants | Reagents/Conditions | Product |
| 1. Anion Formation | Azocan-2-one | Strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) | Azocan-2-one anion |
| 2. N-Alkylation | Azocan-2-one anion, Ethyl bromoacetate | Aprotic solvent | Ethyl 2-(2-oxoazocan-1-yl)acetate |
| 3. Hydrolysis | Ethyl 2-(2-oxoazocan-1-yl)acetate | Acid (e.g., HCl) or Base (e.g., NaOH), followed by neutralization | This compound |
Stereoselective Synthesis of Enantiopure this compound (if applicable)
An analysis of the molecular structure of this compound reveals that the molecule is achiral. uni.lusigmaaldrich.com It does not possess any stereocenters, as no carbon atom is bonded to four different substituent groups. Consequently, the compound does not exist as enantiomers, and a racemic mixture cannot be formed. Therefore, the concepts of stereoselective synthesis and chiral resolution are not applicable to the preparation of this specific compound.
Chiral Auxiliaries and Asymmetric Catalysis in N-Alkylation
The use of chiral auxiliaries or asymmetric catalysis is a cornerstone of stereoselective synthesis, aiming to induce a preference for the formation of one enantiomer over another. mdpi.comthieme.de However, since this compound is an achiral molecule, these techniques are not relevant to its synthesis.
Resolution Techniques for Racemic Mixtures
Resolution techniques, such as the crystallization of diastereomeric salts with a chiral resolving agent or chiral chromatography, are employed to separate enantiomers from a racemic mixture. wikipedia.orglcms.cz As this compound does not form enantiomers, there is no racemic mixture to resolve. Thus, these resolution methods are not applicable.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com These principles can be applied to the synthesis of this compound to improve its environmental footprint.
Solvent-Free or Aqueous Reaction Conditions
A significant area for greening the synthesis of this compound is the reduction or elimination of volatile organic solvents. The conventional N-alkylation of lactams often uses anhydrous aprotic solvents like DMF or THF, which pose environmental and safety concerns.
An alternative approach involves adopting solvent-free reaction conditions. For instance, a method analogous to the solvent-free N-alkylation of other heterocycles could be employed, where the reactants (azocan-2-one, an alkylating agent like tert-butyl chloroacetate, and a base) are heated together without a solvent medium. ajgreenchem.com The product can then be isolated simply by adding water to the reaction mixture. ajgreenchem.com Another green alternative is the use of water as a solvent, although this may require careful selection of reagents and conditions to manage the solubility and reactivity of the lactam and base. The use of safer, renewable solvents like isopropanol (B130326) under specific conditions, such as photochemical reactions, also represents a greener pathway. imist.ma
Atom Economy and Waste Minimization
To improve this, alternative synthetic strategies that are more atom-economical could be explored. For example, developing a catalytic process for the N-alkylation would minimize waste by reducing the need for stoichiometric amounts of base. Furthermore, adopting continuous-flow, one-pot methods could significantly enhance efficiency and safety while reducing waste by eliminating the need for intermediate isolation and purification steps like chromatography. rsc.org Such systems allow for better control over reaction parameters and can handle potentially energetic intermediates more safely. rsc.org The overarching goal is to minimize byproducts and avoid the use of hazardous materials like certain solvents and reagents, aligning the synthesis with the core tenets of green chemistry. imist.ma
Structural Modifications of the Azocane Ring
Beyond the carboxylic acid terminus, the eight-membered azocane lactam ring itself offers opportunities for structural modification, leading to the creation of analogues with altered steric and electronic properties.
1 Introduction of Substituents via Functionalization Reactions
Introducing substituents at various positions on the azocane ring can significantly alter the compound's three-dimensional structure and properties. Based on the general reactivity of lactams, several strategies can be proposed. One common approach involves the deprotonation of the α-carbon to the lactam carbonyl, followed by alkylation with an electrophile. This strategy has been successfully employed in related lactam systems, such as the alkylation of pyroglutamic acid derivatives and other lactam esters, to introduce new side chains thieme-connect.comacs.org.
Another potential site for functionalization is the nitrogen atom of the lactam, although in this compound, this position is already substituted. However, reactions targeting the other carbons of the ring, while more challenging, could be envisioned through various synthetic routes, potentially involving ring-opening and re-closing strategies or radical-based functionalizations.
Derivatization Strategies and Analogue Synthesis
2 Synthesis of Conformationally Restricted Analogues
To reduce the conformational flexibility of the eight-membered azocane (B75157) ring, analogues with constrained geometries can be synthesized. This is a common strategy in medicinal chemistry to improve binding affinity and selectivity for biological targets.
Several synthetic approaches can be employed to achieve conformational restriction:
Bicyclic Lactam Formation: One powerful strategy involves creating a bicyclic system that incorporates the original lactam ring. This can be achieved through intramolecular cyclization reactions. For example, methodologies developed for creating bicyclic lactams from pyroglutamic acid could be adapted acs.org. Another approach is the intramolecular Diels-Alder reaction of precursors containing both a diene and a dienophile, which can form bridged bicyclic structures that are later converted into substituted lactams thieme-connect.com.
Ring-Closing Metathesis (RCM): RCM is a versatile tool for forming cyclic structures. By introducing two olefinic tethers onto the azocane scaffold, an intramolecular RCM reaction can forge a new ring, resulting in a bridged or fused bicyclic analogue nih.gov.
Radical Cyclization: Intramolecular radical cyclizations can be used to form new carbon-carbon bonds. An 8-endo cyclization of a suitably designed precursor could yield a substituted azocan-2-one, potentially introducing stereocenters that restrict the ring's conformation bris.ac.uk.
Ring Expansion/Contraction: Synthesizing analogues via ring expansion of smaller heterocyclic precursors or contraction of larger ones are also viable strategies for accessing novel, conformationally distinct azocane scaffolds.
Table 3: Strategies for Conformationally Restricted Analogues
| Strategy | Key Reaction | Description |
|---|---|---|
| Bicyclic Formation | Intramolecular Cyclization / Diels-Alder | Creates fused or bridged ring systems, rigidly locking the lactam conformation. thieme-connect.comacs.org |
| Olefin Metathesis | Ring-Closing Metathesis (RCM) | Forms a new ring by connecting two alkene side chains attached to the parent ring. nih.gov |
| Radical-Mediated Synthesis | 8-Endo Radical Cyclization | Forms a new C-C bond via an intramolecular radical addition to create substituted azocanones. bris.ac.uk |
This table outlines general synthetic strategies for creating conformationally restricted lactam analogues.
N-Substituent Diversity and Its Influence on Reactivity
Influence of the Carboxylic Acid Moiety: The carboxylic acid function can be readily converted into a variety of other functional groups, thereby altering the electronic and steric profile of the molecule.
Esterification: Conversion to esters (e.g., methyl or ethyl esters) neutralizes the acidic proton, reducing polarity and potentially increasing solubility in organic solvents. This transformation is typically achieved using classic methods such as Fischer esterification with an alcohol under acidic catalysis.
Amidation: Reaction with amines, often activated by coupling agents like HATU or via an acyl chloride intermediate, yields amides. ijmrhs.com This strategy introduces a vast element of diversity, as a wide array of primary and secondary amines can be utilized. The resulting amides can participate in different hydrogen bonding patterns compared to the parent carboxylic acid, influencing intermolecular interactions.
Reduction: The carboxylic acid can be reduced to a primary alcohol (2-(2-oxoazocan-1-yl)ethanol), which removes the acidic nature and introduces a new site for further functionalization, such as etherification or oxidation.
Influence of the Lactam Ring: The lactam itself possesses a distinctive structure that promotes intramolecular hydrogen bonding, enhancing its stability and reactivity. scbt.com While the N-substituent is the more common site for modification, the lactam ring can also be targeted. The electronic properties of substituents on the nitrogen atom can affect the reactivity of the lactam ring itself, for instance, influencing its susceptibility to nucleophilic attack or the acidity of the α-protons. Studies on related N-substituted amic acids have shown that the nature of the N-substituent has a pronounced effect on the kinetics and pathways of cyclization reactions. researchgate.net
Library Synthesis and High-Throughput Derivatization Approaches
The dual functionality of 2-(2-oxoazocan-1-yl)acetic acid makes it an ideal candidate for the generation of chemical libraries through diversity-oriented synthesis. austinpublishinggroup.com This approach aims to create a collection of structurally diverse compounds from a common core scaffold.
Strategies for Library Synthesis: A common strategy involves a divergent synthetic plan where the parent compound is treated with a variety of reagents in a parallel fashion. The carboxylic acid is the most convenient handle for such an approach.
Amide Library: A library of amides can be rapidly synthesized by reacting the acid chloride of this compound with a diverse panel of amines in a multi-well plate format. ijmrhs.com
Hydrazone Library: The carboxylic acid can be converted to a hydrazide, which can then be reacted with a library of aldehydes and ketones to form a diverse set of hydrazone derivatives. nih.govmdpi.com
These high-throughput approaches allow for the rapid generation of hundreds or thousands of analogues, which can then be screened for desired properties. The table below outlines potential derivatization strategies for creating a chemical library based on this compound.
| Functional Group | Derivatization Reaction | Reagents/Conditions | Resulting Functional Group |
| Carboxylic Acid | Amidation | Amines, Coupling Agents (e.g., HATU, EDC) | Amide |
| Carboxylic Acid | Esterification | Alcohols, Acid Catalyst | Ester |
| Carboxylic Acid | Hydrazide Formation | Hydrazine Hydrate | Hydrazide |
| Hydrazide | Hydrazone Synthesis | Aldehydes/Ketones, Acetic Acid | Hydrazone |
| Lactam Carbonyl | Reduction | Reducing Agents (e.g., LiAlH₄) | Cyclic Amine |
This table illustrates common derivatization reactions that can be applied to this compound for library synthesis.
Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies
The synthesis of isotopically labeled analogues, particularly deuterated versions, is a powerful tool for elucidating reaction mechanisms and studying the metabolic fate of compounds. rsc.org Selective incorporation of deuterium (B1214612) in place of hydrogen can also improve the pharmacokinetic profiles of drug molecules. rsc.org
Strategies for Deuterium Labeling:
Acid-Catalyzed H/D Exchange: For labeling the α-protons on the acetic acid moiety, the compound could be treated with a deuterated acid source like D₂SO₄ in D₂O. A similar strategy has been successfully used for the deuteration of indole-3-acetic acid. nih.gov Protons on the azocane ring α to the carbonyl group could also potentially be exchanged under these or basic conditions (e.g., NaOD in D₂O).
Metal-Catalyzed C-H Activation: Palladium-catalyzed methods have been developed for the ortho-deuteration of phenylacetic acid derivatives, utilizing a directing group to guide the catalyst to specific C-H bonds. rsc.org While this compound lacks an aromatic ring for such a directed reaction, similar metal-catalyzed C(sp³)-H activation/deuteration strategies could potentially be adapted to selectively label the azocane ring.
Synthesis from Labeled Precursors: A more controlled approach involves building the molecule from commercially available deuterated starting materials. For instance, using deuterated bromoacetic acid in the initial N-alkylation of azocan-2-one would yield a specifically labeled product.
The table below summarizes potential methods for synthesizing deuterated analogues of this compound.
| Labeling Position | Proposed Method | Reagents | Reference Principle |
| Acetyl Group (α-protons) | H/D Exchange | D₂SO₄ / D₂O | Acid-catalyzed exchange nih.gov |
| Azocane Ring (α-protons) | H/D Exchange | NaOD / D₂O | Base-catalyzed exchange |
| Acetyl Group (specific) | Synthesis from Labeled Precursor | Azocan-2-one + Br-CD₂-COOH | Standard N-alkylation |
This table outlines plausible synthetic strategies for preparing deuterated analogues of this compound for use in mechanistic studies.
Computational and Theoretical Studies of 2 2 Oxoazocan 1 Yl Acetic Acid
Molecular Conformation and Conformational Dynamics
The presence of a flexible eight-membered azocane (B75157) ring and a rotatable acetic acid side chain results in a complex conformational landscape for 2-(2-Oxoazocan-1-yl)acetic acid. Understanding these conformational preferences is crucial as they can significantly influence the molecule's properties and interactions.
The potential energy surface (PES) of this compound is explored using computational methods to identify all possible low-energy conformations (isomers) and the energy barriers that separate them. This exploration is typically performed using a combination of molecular mechanics force fields for an initial broad search, followed by more accurate quantum mechanical methods, such as Density Functional Theory (DFT), for refining the energies of the most stable conformers.
The resulting conformational landscape reveals various local minima, corresponding to stable arrangements of the molecule. For instance, studies on simpler molecules like acetic acid have shown the existence of different conformers, such as trans and cis, with significant energy differences and barriers to isomerization. researchgate.net A similar, albeit more complex, landscape is expected for this compound, with multiple stable structures arising from the combination of ring puckering and side-chain orientation.
The eight-membered azocane ring is not planar and can adopt a variety of puckered conformations to minimize ring strain. nih.govchemrxiv.org The analysis of these conformations is essential for a complete understanding of the molecule's shape. nih.govresearchgate.net The Cremer-Pople puckering coordinates are a standard method used to quantitatively describe the three-dimensional shape of cyclic molecules. nih.govchemrxiv.org For an N-membered ring, there are N-3 puckering coordinates that define its conformation. smu.edu
Theoretical calculations would identify several low-energy conformations for the azocane ring, such as boat-chair, twist-chair, and crown families. The relative energies of these conformers determine their population at a given temperature. The substitution of the acetic acid group at the nitrogen atom influences the puckering preferences compared to an unsubstituted azocane ring.
Table 1: Illustrative Conformational Analysis of the Azocane Ring in this compound This table presents hypothetical data for illustrative purposes.
| Conformer Family | Puckering Coordinates (Q, θ, φ) | Relative Energy (kcal/mol) | Predicted Population (%) |
| Boat-Chair (BC) | (Q₂=0.8, Q₃=0.3, φ₂=45°) | 0.00 | 65 |
| Twist-Chair-Chair (TCC) | (Q₂=0.7, Q₃=0.4, φ₂=120°) | 1.20 | 20 |
| Crown | (Q₂=0.1, Q₃=0.9, φ₂=0°) | 2.50 | 10 |
| Boat-Boat (BB) | (Q₂=0.9, Q₃=0.1, φ₂=90°) | 4.00 | 5 |
Intramolecular Hydrogen Bonding and Steric Interactions
Conversely, steric repulsion between the atoms of the acetic acid side chain and the hydrogens on the azocane ring can destabilize other conformations. The balance between attractive forces, like hydrogen bonding, and repulsive steric interactions ultimately dictates the preferred conformational geometry of the molecule.
Electronic Structure and Reactivity Predictions
The arrangement of electrons in a molecule determines its reactivity. Computational models can provide a detailed picture of the electronic structure, highlighting regions that are likely to participate in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile or base. youtube.com The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile or acid. youtube.com FMO analysis for this compound would likely show the HOMO localized primarily on the oxygen atoms of the carboxylate group and the amide, while the LUMO would be distributed over the carbonyl carbon of the carboxylic acid and the amide group. rsc.org
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. wuxiapptec.comresearchgate.net For this molecule, the MEP map would show strong negative potentials around the carbonyl and carboxyl oxygen atoms and a significant positive potential on the hydrogen of the carboxylic acid group. pearson.com
Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table presents hypothetical data for illustrative purposes.
| Orbital | Energy (eV) | Primary Atomic Contributions | Implied Reactivity |
| HOMO | -9.5 | Carboxylate O, Amide O | Nucleophilic/Basic sites |
| LUMO | +1.2 | Carboxylic C=O, Amide C=O | Electrophilic sites |
| HOMO-LUMO Gap | 10.7 | - | Indicator of chemical stability |
Prediction of Acidic and Basic Sites and pKa Values
The electronic structure analysis directly helps in identifying the acidic and basic centers of the molecule. The most acidic site is the proton of the carboxylic acid group, which is confirmed by the large positive electrostatic potential in that region. wuxiapptec.com The primary basic sites are the oxygen atom of the amide carbonyl and, to a lesser extent, the oxygen of the carboxylic acid carbonyl, which correspond to regions of high electron density (negative potential). wuxiapptec.comresearchgate.net
Computational methods can also be employed to predict the acid dissociation constant (pKa), a quantitative measure of acidity. nih.gov These predictions are often based on calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment. While the pKa of a simple carboxylic acid like acetic acid is around 4.75, the electronic influence of the adjacent azocane ring structure could slightly modify this value. rsc.orgresearchgate.net
Table 3: Predicted Acidity and Basicity Constants for this compound This table presents hypothetical data for illustrative purposes.
| Site | Type | Predicted pKa / pKb | Comments |
| Carboxylic Acid (-COOH) | Acidic | ~4.5 | The primary site of deprotonation. |
| Amide Oxygen (C=O) | Basic | ~ -2 | A weak Lewis base site. |
| Carboxyl Oxygen (C=O) | Basic | ~ -6 | A very weak Lewis base site. |
Nucleophilicity and Electrophilicity Descriptors
Conceptual Density Functional Theory (DFT) stands as a powerful tool for quantifying the reactivity of molecules through various descriptors. mdpi.com For "this compound," these descriptors help in understanding its propensity to act as a nucleophile or an electrophile. Key descriptors include the electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity (ω) and nucleophilicity (N) indices.
The electronic chemical potential is associated with the molecule's tendency to exchange electrons with its surroundings, while chemical hardness measures its resistance to changes in its electron distribution. The global electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. Conversely, the nucleophilicity index quantifies the molecule's ability to donate electrons.
Hypothetical values for the conceptual DFT descriptors of "this compound," calculated at a common level of theory such as B3LYP/6-31G(d), are presented in Table 1 for illustrative purposes. These values are compared with those of acetic acid and caprolactam to provide context.
Table 1: Calculated Conceptual DFT Descriptors (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |
| This compound | -7.2 | 1.5 | -2.85 | 4.35 | 0.93 | 2.9 |
| Acetic Acid | -7.5 | 1.8 | -2.85 | 4.65 | 0.87 | 2.5 |
| Caprolactam | -6.9 | 1.3 | -2.80 | 4.10 | 0.95 | 3.2 |
Note: These are hypothetical values for "this compound" intended for illustrative purposes and are based on general trends observed for similar functional groups.
Theoretical Elucidation of Reaction Mechanisms
Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the determination of transition states and activation barriers. For "this compound," theoretical studies could elucidate the mechanisms of reactions such as esterification of the carboxylic acid group or nucleophilic attack at the lactam carbonyl.
For instance, in an acid-catalyzed esterification reaction, computational methods can model the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by an alcohol, proton transfer steps, and the final elimination of a water molecule. The calculated energies of the intermediates and transition states along this reaction coordinate would provide the activation energy, offering insights into the reaction kinetics.
While no specific studies on "this compound" have been published, research on the reaction mechanisms of simpler carboxylic acids, like acetic acid, provides a foundational understanding. mdpi.comresearchgate.net DFT calculations, often in conjunction with high-level ab initio methods, are typically employed to achieve accurate energetic profiles.
Reactions are most often carried out in a solvent, which can significantly influence reaction energetics. Computational solvation models are employed to account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous dielectric medium. wikipedia.org Explicit solvation models, on the other hand, involve the inclusion of a finite number of solvent molecules in the quantum mechanical calculation.
For reactions involving "this compound," the choice of solvent would be critical. In a polar protic solvent, hydrogen bonding interactions with the carboxylic acid and lactam groups would stabilize the ground state and potentially alter the activation barriers of reactions. For example, the deprotonation of the carboxylic acid would be more favorable in a polar solvent. Computational studies on the solvation of acetic acid have shown the importance of including explicit solvent molecules to accurately model hydrogen bonding. nih.govresearchgate.net
Spectroscopic Property Prediction
The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. mdpi.comimist.mamdpi.comconicet.gov.argaussian.com These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared with experimental data to confirm the molecular structure.
For "this compound," GIAO calculations would predict distinct chemical shifts for the protons and carbons of the azocane ring, the methylene (B1212753) group of the acetic acid moiety, and the carboxylic acid proton. The chemical environment of each nucleus, influenced by factors such as electronegativity of neighboring atoms and local geometry, determines its chemical shift.
An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for "this compound" is provided below. These values are hypothetical and are what one might expect from a GIAO calculation at the B3LYP/6-311+G(d,p) level of theory with a suitable solvent model.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (COOH) | 11.5 | 173.2 |
| Methylene (CH₂) | 4.1 | 50.5 |
| Lactam Carbonyl (C=O) | - | 176.8 |
| Azocane Ring CH₂ (α to N) | 3.4 | 48.9 |
| Azocane Ring CH₂ (α to C=O) | 2.5 | 37.1 |
| Azocane Ring CH₂ (β) | 1.7 | 29.3 |
| Azocane Ring CH₂ (γ) | 1.5 | 25.8 |
| Azocane Ring CH₂ (δ) | 1.6 | 28.5 |
| Azocane Ring CH₂ (ε) | 1.8 | 30.1 |
Note: These are hypothetical values for illustrative purposes. Actual chemical shifts can vary based on the level of theory, basis set, and solvent used in the calculation.
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed within the harmonic approximation, where the potential energy surface is assumed to be quadratic around the equilibrium geometry. The resulting vibrational modes can be visualized to aid in the assignment of experimental spectral bands.
For "this compound," the calculated IR and Raman spectra would show characteristic vibrational frequencies for the C=O stretching of the carboxylic acid and the lactam, the O-H stretch of the carboxylic acid, C-N stretching, and various C-H bending and stretching modes. The computational prediction of these frequencies can help in the interpretation of experimental spectra and in identifying the presence of specific functional groups.
A table of selected predicted vibrational frequencies for "this compound" is presented below for illustrative purposes.
Table 3: Predicted Vibrational Frequencies (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch (Carboxylic Acid) | 3450 | Strong, Broad | Weak |
| C-H Stretch (Aliphatic) | 2950-2850 | Medium | Medium |
| C=O Stretch (Lactam) | 1650 | Strong | Medium |
| C=O Stretch (Carboxylic Acid) | 1720 | Strong | Medium |
| C-N Stretch | 1280 | Medium | Weak |
| O-H Bend (Carboxylic Acid) | 1420 | Medium | Weak |
Note: These are hypothetical values for illustrative purposes. Calculated frequencies are often scaled by an empirical factor to better match experimental data.
Molecular Docking and Dynamics Simulations
While specific molecular docking and dynamics simulation studies focused solely on the binding interactions of this compound as a general scaffold are not extensively available in publicly accessible literature, the principles of these computational techniques can be applied to understand its potential non-covalent interactions. Such studies are crucial in materials science, supramolecular chemistry, and drug discovery for predicting how a molecule might interact with a variety of surfaces, host molecules, or macromolecules.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique can be used to model the interaction of the this compound scaffold with various host molecules or surfaces. For instance, docking could be employed to study the inclusion of this molecule within the hydrophobic cavity of cyclodextrins. Such studies would typically calculate a binding or docking score, which is an estimation of the binding affinity.
Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between molecules over time. An MD simulation would allow for the observation of the conformational changes of the this compound scaffold and its interaction partner, providing insights into the stability of the complex and the nature of the intermolecular forces involved, such as hydrogen bonds and van der Waals forces.
Illustrative Molecular Docking and Dynamics Data
To illustrate the type of data that would be generated from such computational studies, the following tables present hypothetical results for the interaction of this compound with a generic host molecule and a simulated polymer surface.
Table 1: Hypothetical Molecular Docking Scores of this compound with a Generic Host Molecule
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues/Atoms of Host |
| 1 | -6.8 | Hydrophobic pocket, hydrogen bond with polar group |
| 2 | -6.5 | Pi-stacking with aromatic ring, van der Waals contacts |
| 3 | -6.2 | Electrostatic interaction with charged residue |
This table is interactive. Users can sort the data by clicking on the column headers.
Table 2: Hypothetical Molecular Dynamics Simulation Analysis of this compound on a Simulated Polymer Surface
| Simulation Time (ns) | Average Number of Hydrogen Bonds | Root Mean Square Deviation (RMSD) of Scaffold (Å) |
| 0-10 | 2.5 | 1.2 |
| 10-20 | 3.1 | 1.0 |
| 20-30 | 3.0 | 1.1 |
| 30-40 | 2.8 | 1.3 |
| 40-50 | 2.9 | 1.2 |
This table is interactive. Users can sort the data by clicking on the column headers.
These tables demonstrate how computational studies could quantify the binding potential and stability of the this compound scaffold. The docking scores in Table 1 would suggest the most likely binding modes, while the data in Table 2 would provide information on the stability of the interaction over time. Specifically, a consistent number of hydrogen bonds and a low RMSD value would indicate a stable interaction with the polymer surface.
Such theoretical investigations are fundamental in the rational design of new materials and chemical systems, allowing for the prediction of molecular interactions before undertaking experimental synthesis and analysis.
Advanced Spectroscopic Characterization of 2 2 Oxoazocan 1 Yl Acetic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and in the solid state. For a comprehensive analysis of 2-(2-Oxoazocan-1-yl)acetic acid, a suite of NMR experiments would be necessary.
1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) for Complete Structural Elucidation
A complete assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals is the foundation of structural characterization.
1D NMR (¹H, ¹³C, ¹⁵N): The ¹H NMR spectrum would provide information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), revealing adjacent protons. The ¹³C NMR spectrum would indicate the number of unique carbon atoms, including the carbonyl carbons of the lactam and carboxylic acid moieties. While less common, ¹⁵N NMR would directly probe the nitrogen environment of the lactam ring.
2D NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of the protons within the azocane (B75157) ring and the acetic acid side chain. rsc.orgdtic.mil
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons. dtic.mil
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It would be critical for identifying the connectivity between the acetic acid side chain and the nitrogen of the caprolactam ring, as well as for assigning quaternary carbons like the carbonyls. dtic.mil
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, providing insights into the three-dimensional structure and stereochemistry of the molecule. arkat-usa.org
Hypothetical ¹H and ¹³C NMR Data Table: No experimental data is available in published literature. The following table is a hypothetical representation of expected chemical shift regions.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid OH | 10-12 | - |
| Carboxylic Acid C=O | - | 170-175 |
| CH₂ (alpha to COOH) | 4.0-4.5 | 50-55 |
| Lactam C=O | - | 175-180 |
| CH₂ (alpha to N) | 3.2-3.8 | 45-50 |
| Ring CH₂ | 1.2-2.5 | 25-40 |
Dynamic NMR for Conformational Exchange Studies
The eight-membered azocane ring is known to be flexible and can exist in multiple conformations that interconvert at room temperature. nih.govdoi.org Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, would be essential to investigate these conformational dynamics. By analyzing changes in line shape and coalescence phenomena, it would be possible to determine the energy barriers for ring inversion and other conformational exchange processes. copernicus.org Such studies have been performed on related eight-membered lactones, revealing the presence of multiple conformations at low temperatures. nih.gov
Solid-State NMR for Polymorphic Analysis (if applicable)
If this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful technique for their characterization. researchgate.netacs.org Unlike solution-state NMR, which provides an average structure, ssNMR can distinguish between different packing arrangements and conformations in the solid state. ¹³C and ¹⁵N ssNMR are particularly useful for studying polymorphism in compounds like caprolactam and its derivatives. dtic.milresearchgate.netacs.org
High-Resolution Mass Spectrometry (HRMS)
HRMS provides information about the molecular weight and elemental composition of a compound.
Exact Mass Determination for Elemental Composition
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy (typically to within a few parts per million). This precise mass measurement allows for the unambiguous determination of its elemental formula (C₉H₁₅NO₃).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation by collision-induced dissociation. nih.gov Analyzing the resulting fragment ions provides valuable information about the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the carboxylic acid group, cleavage of the lactam ring, and other specific bond ruptures. nih.govnih.gov The study of fragmentation patterns of related N-acetylated amino acids shows characteristic losses of water and ketene (B1206846), which could be analogous to potential fragmentation pathways for the target molecule. nih.gov
Hypothetical Fragmentation Data Table: No experimental data is available in published literature. The following table is a hypothetical representation of expected fragmentation.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 186.1125 [M+H]⁺ | 140.0968 | HCOOH (Formic Acid) |
| 186.1125 [M+H]⁺ | 114.0913 | C₂H₃O₂ (Acetic Acid moiety) |
| 186.1125 [M+H]⁺ | 86.0600 | C₅H₇NO (Caprolactam ring fragment) |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of "this compound." These methods are sensitive to the vibrations of chemical bonds, providing a unique molecular fingerprint.
The vibrational spectrum of this molecule is dominated by the characteristic absorptions of the carboxylic acid and the lactam moieties.
The carboxylic acid group gives rise to several distinct and identifiable bands:
A very broad O-H stretching band is expected in the IR spectrum, typically spanning from 3300 to 2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers.
The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp band. In the dimeric, hydrogen-bonded state, this band is typically found around 1720-1700 cm⁻¹ in the IR spectrum.
The C-O stretching and O-H in-plane bending vibrations are coupled and result in bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.
The tertiary lactam group also presents characteristic vibrational modes:
The amide I band, which is primarily due to the C=O stretching vibration of the lactam, is one of the most intense bands in the IR spectrum. For an eight-membered ring lactam, this band is anticipated in the region of 1680-1640 cm⁻¹. acs.org This band is also strong in the Raman spectrum. tandfonline.commdpi.com
Since the lactam is tertiary (N-substituted), it lacks the N-H bonds and therefore will not show the N-H stretching or amide II (N-H bending) bands typically seen in primary or secondary amides. acs.org
Vibrations associated with the C-N bond stretching are expected in the 1300-1200 cm⁻¹ range, though they may be coupled with other vibrations. oup.com
Table 1: Expected Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad | Weak |
| Carboxylic Acid | C=O stretch (dimer) | 1720 - 1700 | Strong | Medium |
| Lactam (Amide I) | C=O stretch | 1680 - 1640 | Strong | Strong |
| Aliphatic CH₂ | Asymmetric/Symmetric Stretch | 2950 - 2850 | Medium-Strong | Strong |
| Aliphatic CH₂ | Scissoring | ~1465 | Medium | Medium |
| Carboxylic Acid | C-O stretch / O-H bend | 1300 - 1200 | Medium, Broad | Weak |
IR and Raman spectroscopy are highly sensitive to the local environment of functional groups, making them ideal for studying conformational changes and hydrogen bonding. The eight-membered azocane ring is flexible and can adopt several low-energy conformations. The exact positions of CH₂ rocking, wagging, and twisting modes are conformation-dependent. By analyzing the spectra, potentially at different temperatures, it would be possible to identify the presence of different conformers in equilibrium.
Furthermore, these techniques can unequivocally confirm the hydrogen-bonding state. For instance, in dilute, non-polar solvents, some monomeric carboxylic acid might exist, which would exhibit a sharp, free O-H stretching band around 3520 cm⁻¹ and a C=O stretching band at a higher frequency (e.g., ~1760 cm⁻¹) compared to the dimer. The lactam carbonyl can also act as a hydrogen bond acceptor. In protic solvents, intermolecular hydrogen bonding between the solvent and the lactam C=O or the carboxylic acid group would lead to shifts in their respective stretching frequencies. Low-frequency Raman spectroscopy could also be employed to study the intermolecular vibrations of the hydrogen-bonded lactam or carboxylic acid dimers. tandfonline.comtandfonline.com
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise atomic coordinates. While a crystal structure for "this compound" is not publicly available, this section outlines the information that would be obtained from such an analysis.
"this compound" is an achiral molecule, so it does not have an absolute stereochemistry to determine. However, if a chiral center were introduced, X-ray crystallography would be the definitive method for assigning its absolute configuration.
The primary result from an X-ray analysis of this compound would be the precise determination of its solid-state conformation. This includes the exact bond lengths, bond angles, and torsion angles. Of particular interest would be the conformation of the eight-membered azocan-2-one ring, which likely adopts a pseudo-chair or boat-chair conformation to minimize steric strain. rsc.orgresearchgate.net The analysis would also reveal the planarity of the tertiary amide (lactam) group and the spatial orientation of the N-acetic acid substituent relative to the ring. rsc.org
A detailed crystallographic study would elucidate how the molecules pack in the crystal lattice. The dominant intermolecular force would undoubtedly be hydrogen bonding. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers, where two molecules are linked by strong O-H···O=C hydrogen bonds. researchgate.net
Additionally, the lactam carbonyl oxygen is a potent hydrogen bond acceptor. It could potentially engage in weaker C-H···O interactions with neighboring molecules, further stabilizing the crystal packing. The analysis would provide precise geometries (distances and angles) of these hydrogen bonds and other van der Waals interactions, offering a complete picture of the supramolecular architecture. scispace.com
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues
While "this compound" itself is achiral, the introduction of a stereocenter—for example, by substitution on the azocane ring—would yield chiral analogues. The stereochemistry of these analogues could be investigated using chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).
These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectrum, known as a Cotton effect, is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. The primary chromophores in this system are the lactam amide and the carboxylic acid carbonyl group. mdpi.com
For a chiral analogue, the sign and magnitude of the Cotton effects associated with the n→π* and π→π* electronic transitions of the amide and carboxylic acid chromophores could be used to assign the absolute configuration of the stereocenter(s). This is often achieved by comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a given configuration. nih.gov The conformational flexibility of the eight-membered ring would need to be considered in these calculations to obtain a reliable match between experimental and theoretical spectra. nih.govmdpi.com These techniques are invaluable for assigning the absolute stereochemistry of chiral lactams in solution when single crystals for X-ray analysis are not available. mdpi.com
Synthetic Utility and Applications As a Building Block
Use as a Precursor in the Synthesis of Complex Organic Architectures
The dual functionality of 2-(2-Oxoazocan-1-yl)acetic acid provides multiple reaction sites that can be leveraged to construct sophisticated molecular frameworks. The lactam ring can participate in ring-opening or ring-expansion reactions, while the carboxylic acid group allows for coupling with other molecules.
The azocan-2-one core of the molecule serves as a potential scaffold for the synthesis of medium-sized and macrocyclic compounds, which are of significant interest in medicinal and biological chemistry. Modern synthetic strategies, particularly those involving ring expansion, are well-suited for transforming lactams into larger ring structures.
One powerful method is the Successive Ring Expansion (SuRE) strategy, which has been adapted for lactams. This process typically involves the N-acylation of a secondary lactam, followed by a reaction that incorporates the N-acyl chain into the ring, thereby expanding it while regenerating a reactive site for further iterations. cam.ac.uk
A more recent development is the Conjugate Addition/Ring Expansion (CARE) cascade reaction. rsc.org This method uses an N-acryloyl-activated lactam (an imide), which reacts with a primary amine. The amine undergoes a conjugate addition, followed by a spontaneous ring expansion cascade that incorporates the amine and part of the acryloyl group into the backbone, resulting in a larger lactam. This process is notable for its high yields and broad substrate scope, including the use of functionalized amines without the need for protecting groups. rsc.org While this specific reaction has not been documented with this compound, its parent lactam, azocan-2-one, is a suitable starting material for such transformations. For instance, azocan-2-one has been used as a precursor in reactions, such as its acylation with crotonoyl chloride to form (4E)-2-Ethenyl-1-(2-oxoazocan-1-yl)hex-4-ene-1,3-dione, demonstrating the reactivity of the lactam nitrogen for building more complex structures. whiterose.ac.uk
These ring expansion methodologies highlight the potential of the azocan-2-one scaffold present in this compound for the modular synthesis of macrocyclic peptide and peptoid mimetics. rsc.orgacs.org
Bridged and fused heterocyclic systems are important structural motifs in natural products and pharmaceuticals. The synthesis of bridged lactams is a challenging area of organic chemistry due to the strain associated with forcing the normally planar amide bond into a non-planar conformation. nih.gov
The structure of this compound offers theoretical pathways to such complex architectures. The carboxylic acid group could be used to form a tether to another part of the molecule or to a separate reactant, setting up an intramolecular cyclization. For example, synthetic strategies such as intramolecular Heck reactions, ring-closing metathesis, or cycloadditions are employed to create bridged systems from appropriately functionalized cyclic precursors. nih.govnih.gov In a hypothetical scenario, the acetic acid side chain could be elongated and functionalized with an alkene, which could then participate in a ring-closing metathesis reaction with another alkene appended to the lactam ring, potentially forming a bridged structure. However, the synthesis of bridged heterocycles specifically from this compound is not currently documented in the scientific literature.
Potential in Polymer Chemistry and Material Science (as a monomer)
The lactam ring in this compound suggests its potential use as a monomer in ring-opening polymerization (ROP) to create novel functional polymers.
Ring-opening polymerization of lactams is a primary industrial method for producing polyamides, such as Nylon-6 from ε-caprolactam. rsc.org The polymerization can proceed through various mechanisms, including anionic, cationic, or enzyme-catalyzed ROP. rsc.org However, the substitution on the lactam nitrogen atom presents a significant challenge for polymerization.
Research on N-substituted caprolactam derivatives has shown that the substituent dramatically influences polymerizability. mdpi.comresearchgate.netresearchgate.net Anionic ROP, the most common method, typically requires an acidic proton on the lactam nitrogen, which is absent in N-substituted lactams. While cationic ROP can, in principle, polymerize N-substituted lactams, the presence of the acetic acid side chain in this compound introduces a further complication. The acidic proton of the carboxylic acid group is likely to interfere with the polymerization catalysts. For instance, in organocatalyzed ROPs, acidic protons on a monomer can quench the basic catalyst through a simple acid-base reaction, halting polymerization. nih.gov
Therefore, while theoretically possible, the direct polymerization of this compound to form a poly(lactam-acetic acid) is expected to be difficult and would require specialized, non-traditional catalytic systems that can tolerate acidic functional groups.
The carboxylic acid group of this compound makes it a valuable molecule for the functionalization of polymers. There are two primary strategies for its use in this context.
First, if a polymer could be successfully synthesized from the monomer as described in 7.2.1, the resulting material would feature pendant carboxylic acid groups along the polymer backbone. These groups are highly versatile handles for post-polymerization modification. They can be readily coupled with amines to form amide bonds, with alcohols to form esters, or used in other bioconjugation reactions, such as "click chemistry," after suitable activation or conversion to another functional group. nih.govcore.ac.uk This would allow for the attachment of bioactive molecules, dyes, or other functional moieties to the polymer scaffold.
A second, more direct approach is to use the monomer to functionalize a pre-existing polymer. For example, a polymer with pendant primary or secondary amine groups could be reacted with this compound using standard peptide coupling reagents. This reaction would graft the azocan-2-one-acetic acid moiety onto the polymer's side chains, thereby introducing the lactam functionality to the material.
Role in the Development of New Reagents and Catalysts (e.g., chiral ligands)
Bifunctional molecules are often valuable precursors in the development of specialized reagents, such as chelating agents or chiral ligands for asymmetric catalysis. This compound possesses two distinct functional sites: the lactam ring and the carboxylic acid.
The carboxylic acid can act as a coordination site for metal ions or as a point of attachment to a larger scaffold, while the lactam's carbonyl oxygen can also participate in metal coordination. This structure is analogous to other bifunctional chelating agents, such as NOTA-based acetic acid derivatives, which are used to complex with metals. broadpharm.com
For the compound to be used as a chiral ligand, a source of chirality would need to be introduced, as this compound itself is achiral. This could potentially be achieved by using chiral amines or alcohols to modify the carboxylic acid group or by performing asymmetric synthesis to introduce substituents onto the azocan ring. The resulting chiral molecule could then be explored as a ligand in asymmetric catalysis, where the lactam and modified acid group could form a bidentate coordination sphere around a metal center. Despite this structural potential, there are no reports in the scientific literature detailing the use of this compound as a precursor for new reagents or catalysts.
Utilization in Supramolecular Chemistry (e.g., as a host or guest molecule, recognition motif)
The molecular architecture of this compound, featuring a flexible eight-membered lactam ring coupled with a carboxylic acid moiety, provides a versatile platform for applications in supramolecular chemistry. This field relies on non-covalent interactions to construct larger, well-defined assemblies from smaller molecular components. The specific functional groups within the molecule make it a candidate for use as a recognition motif, capable of engaging in directional interactions that are fundamental to molecular self-assembly and host-guest chemistry.
The primary drivers for its utility in this domain are the hydrogen bonding capabilities of its constituent parts. The carboxylic acid group is a classic and powerful recognition element, containing both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of robust and highly directional hydrogen bonds, most notably the common carboxylic acid dimer synthon. The lactam ring introduces an additional amide functional group. While its nitrogen atom is substituted, precluding it from acting as a hydrogen bond donor, the carbonyl oxygen of the lactam serves as an effective hydrogen bond acceptor site.
The combination of the carboxylic acid and lactam functionalities within a single, conformationally adaptable scaffold suggests its potential as a building block for more complex supramolecular systems. It could be incorporated into larger macrocycles to create host molecules with cavities designed for the recognition and binding of specific guest molecules or ions. In such a design, the functional groups would act as binding sites to secure a guest through a network of non-covalent interactions. Furthermore, derivatives of related lactams have been explored in the formation of supramolecular gels, where molecules self-assemble into extended fibrous networks that immobilize a solvent. durham.ac.uk
The molecule's capacity for forming specific interactions also makes it a valuable component in crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties. By controlling the hydrogen bonding and other weak interactions, it is possible to guide the assembly of molecules into specific crystalline lattices.
Table 1: Key Molecular Features of this compound for Supramolecular Chemistry
| Molecular Feature | Description | Potential Supramolecular Role |
| Carboxylic Acid Group | Contains both a hydrogen bond donor (-OH) and acceptor (C=O). | Formation of strong, directional hydrogen bonds; key for self-assembly into dimers or chains. |
| Lactam Carbonyl Group | Contains a hydrogen bond acceptor (C=O). | Acts as a secondary binding site for interaction with hydrogen bond donors. |
| Azocane (B75157) Ring | An eight-membered ring providing a flexible scaffold. | The ring's conformation influences the overall molecular shape and steric approach for guest binding. |
| N-Alkyl Acetic Acid | The linkage between the ring and the acid group. | Provides rotational freedom, allowing the recognition groups to orient themselves for optimal interaction. |
Table 2: Potential Supramolecular Interactions and Assemblies
| Interaction Type | Participating Groups | Resulting Assembly/Application |
| Hydrogen Bonding | Carboxylic acid to carboxylic acid | Formation of R²₂(8) graph set dimers, a robust motif in crystal engineering. rsc.org |
| Hydrogen Bonding | Guest molecule to carboxylic acid and/or lactam carbonyl | Host-guest complex formation, molecular recognition. |
| Self-Assembly | Multiple intermolecular hydrogen bonds and van der Waals forces | Formation of supramolecular polymers, chains, or sheets. researchgate.net |
| Crystal Engineering | Controlled and directional hydrogen bonding | Design of crystalline solids with specific network architectures and properties. rsc.org |
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of N-substituted lactams often involves multi-step procedures that may lack atom economy and employ hazardous reagents. A primary challenge and a significant area for future research is the development of more efficient and environmentally benign methods for the synthesis of 2-(2-oxoazocan-1-yl)acetic acid.
One promising avenue is the direct N-alkylation of azocan-2-one (ε-caprolactam) with a suitable two-carbon synthon. scispace.comkyushu-u.ac.jp Conventional methods often rely on the reaction of the sodium salt of caprolactam with haloalkanes, which can lead to side reactions and the need for stringent anhydrous conditions. scispace.comarkat-usa.org Future research could focus on catalyst systems that enable the direct coupling of caprolactam with bromoacetic acid or its esters under milder conditions, potentially using transition metal catalysts or organocatalysts.
Exploration of Unprecedented Reactivity and Novel Reaction Pathways
The unique structural features of this compound, namely the lactam ring and the carboxylic acid moiety, suggest a rich and largely unexplored reactivity profile. The interplay between these two functional groups could lead to novel intramolecular transformations and the discovery of unprecedented reaction pathways.
Future research should investigate the reactivity of the lactam ring, which can be susceptible to ring-opening reactions under certain conditions. The presence of the N-acetic acid substituent may influence the stability and reactivity of the amide bond. nih.gov Studies on the hydrolysis of lactams have shown that the rate is dependent on ring size and the nature of substituents. cdnsciencepub.com Understanding the kinetic and thermodynamic parameters of the hydrolysis of this compound would be crucial for its application in various fields.
Moreover, the carboxylic acid group opens up a plethora of derivatization possibilities, including esterification, amidation, and conversion to other functional groups. researchgate.net The exploration of these reactions could lead to the synthesis of a wide range of novel derivatives with potentially interesting properties. For instance, the synthesis of ester or amide derivatives could be a pathway to new polymers or biologically active molecules. The potential for intramolecular cyclization or rearrangement reactions, triggered by the interaction of the carboxylic acid with the lactam ring, is another exciting area for investigation.
Expansion of Structure-Reactivity Relationship Studies
A systematic investigation into the structure-reactivity relationships (SRR) of this compound and its derivatives is essential for understanding and predicting their chemical behavior. This involves synthesizing a library of analogous compounds with variations in the lactam ring size, the length of the carboxylic acid side chain, and the presence of substituents on the azocane (B75157) ring.
By studying the impact of these structural modifications on key properties such as reactivity, acidity, and conformational preferences, a comprehensive SRR profile can be established. For example, studies on N-substituted caprolactams have shown that the nature of the substituent can significantly affect the compound's properties and reactivity. scispace.comarkat-usa.orgresearchgate.net Research on the herbicidal activity of caprolactam derivatives has also demonstrated clear structure-activity relationships. scispace.comkyushu-u.ac.jp
These studies would provide valuable insights for the rational design of new molecules with tailored properties for specific applications. For instance, understanding how structural changes affect the rate of hydrolysis could be critical for developing biodegradable polymers or controlled-release systems.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
In conjunction with experimental studies, advanced computational modeling can serve as a powerful tool for predicting the synthetic accessibility and reactivity of this compound and its derivatives. mdpi.com Density functional theory (DFT) calculations, for example, can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states.
Computational methods can aid in the design of more efficient synthetic routes by identifying the most promising reaction conditions and catalysts. mdpi.com They can also provide a deeper understanding of the electronic and steric factors that govern the reactivity of the molecule. For instance, computational analysis can elucidate the influence of the N-acetic acid group on the electron density and geometry of the lactam ring, thereby predicting its susceptibility to nucleophilic or electrophilic attack. nih.gov
Furthermore, molecular dynamics simulations can be used to study the conformational landscape of the molecule and its interactions with other molecules, such as solvents or biological targets. This information is invaluable for predicting physical properties and potential biological activity.
Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis
To meet the potential demand for this compound and its derivatives, the development of scalable and automated synthesis methods is crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including improved safety, higher efficiency, better process control, and the ability to rapidly screen reaction conditions. nih.govchemrxiv.orgbeilstein-journals.org
The integration of the synthesis of this compound into a continuous flow system would enable its production on a larger scale with greater consistency and reduced waste. nih.govchemrxiv.org Flow reactors can handle highly reactive intermediates and exothermic reactions more safely than batch reactors. beilstein-journals.org Recent advancements in visible-light photoredox catalysis for the N-functionalization of lactams have demonstrated excellent scalability under continuous flow conditions. nih.govd-nb.infounimi.it
Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery of optimal reaction conditions and the synthesis of libraries of derivatives for structure-activity relationship studies. nih.govucla.edu These platforms can systematically vary parameters such as temperature, pressure, catalyst loading, and reagent concentrations to rapidly identify the most efficient synthetic protocols. The development of such automated systems for the synthesis of N-substituted lactams represents a significant step towards their efficient and scalable production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
